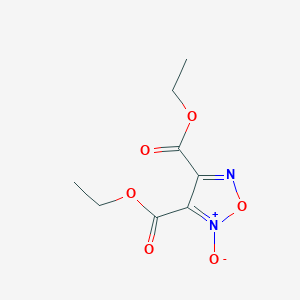
1,2,5-噁二唑-3,4-二羧酸二乙酯 2-氧化物
描述
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is an organic compound with the molecular formula C8H10N2O6 It is a derivative of oxadiazole, a five-membered heterocyclic compound containing nitrogen and oxygen atoms
科学研究应用
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with hydrazine hydrate to form diethyl oxalohydrazide. This intermediate is then treated with nitrous acid to yield the desired oxadiazole derivative. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the compound.
Industrial Production Methods
In an industrial setting, the production of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction efficiency and minimizing waste generation.
化学反应分析
Types of Reactions
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to yield lower oxidation state products.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions, such as the presence of a catalyst or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with fewer oxygen atoms. Substitution reactions can result in a variety of substituted oxadiazole derivatives with different functional groups attached to the ring.
作用机制
The mechanism of action of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and activity.
相似化合物的比较
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide can be compared with other oxadiazole derivatives, such as:
- Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate
- Diethyl 1,3,4-oxadiazole-2,5-dicarboxylate
These compounds share similar structural features but differ in the position of the nitrogen and oxygen atoms within the ring. The unique arrangement of atoms in Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide contributes to its distinct chemical properties and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
diethyl 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6/c1-3-14-7(11)5-6(8(12)15-4-2)10(13)16-9-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNYSJGFMKPFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18417-40-8 | |
| Record name | NSC98298 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)


![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)




![methyl N-[1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B1296117.png)


![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)
